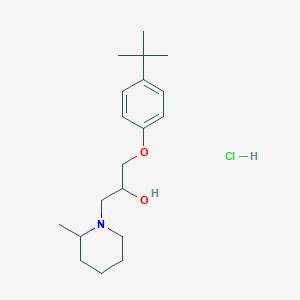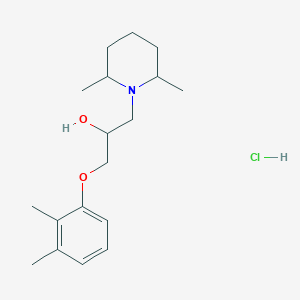amine hydrochloride CAS No. 1216469-78-1](/img/structure/B6480502.png)
[2-hydroxy-3-(1-phenylpropoxy)propyl](propan-2-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-hydroxy-3-(1-phenylpropoxy)propylamine hydrochloride” is an organic compound containing functional groups such as hydroxyl (-OH), ether (-O-), amine (-NH2), and a phenyl ring (C6H5). The presence of these functional groups suggests that the compound may have interesting chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The ether and amine groups are nucleophilic, meaning they donate electron pairs and react with electrophiles. The phenyl ring can undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Photocrosslinkable Prepolymers
Photocrosslinkable prepolymers find applications in coatings, adhesives, and other materials. HVPA is a novel photocrosslinkable prepolymer synthesized from p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol (HPPP) and acrylic acid. It exhibits excellent photopolymerization behavior when irradiated with UV light. The percent double bond conversion and rate of polymerization of HVPA are higher than those of commercial prepolymer bisphenol-a-glycerolate diacrylate (BISGA). This makes HVPA suitable for industrial applications .
Dielectric Properties in Polymers
HVPA can be incorporated into polymers to enhance their dielectric properties. Researchers have studied its miscibility behavior with poly(ethyl methacrylate) (poly(EMA)). Understanding the compatibility of HVPA with other polymers is crucial for designing advanced materials with improved electrical properties .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with chemicals .
Future Directions
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be studied further for potential therapeutic applications. Alternatively, if it has interesting chemical reactivity, it could be used in synthetic chemistry .
properties
IUPAC Name |
1-(1-phenylpropoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-15(13-8-6-5-7-9-13)18-11-14(17)10-16-12(2)3;/h5-9,12,14-17H,4,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZKVAUALJLPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCC(CNC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isopropylamino)-3-(1-phenylpropoxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6480419.png)
![N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480431.png)
![(2Z)-N-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480434.png)
![ethyl 4-{2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6480440.png)
![2,5-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide](/img/structure/B6480447.png)
![2,5-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6480449.png)
![2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6480455.png)



![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B6480495.png)
![{3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride](/img/structure/B6480508.png)

![1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B6480521.png)